氟比洛芬杂质 7

描述

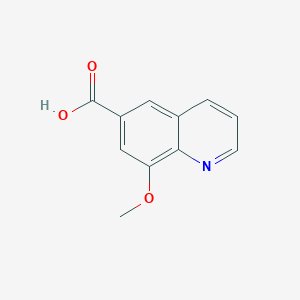

Flurbiprofen impurity 7, also known as Flurbiprofen impurity A, is a derivative of phenylalkanoic acid . It is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of ophthalmic pain, arthritis, or dental pain . The empirical formula is C15H14O2 and the molecular weight is 226.27 .

Molecular Structure Analysis

The molecular structure of Flurbiprofen impurity 7 is represented by the formula C15H14O2 . The InChI key is JALUUBQFLPUJMY-UHFFFAOYSA-N .科学研究应用

药理特性和治疗用途

氟比洛芬是一种具有镇痛、解热和抗炎特性的非甾体抗炎药(NSAID)。它通常用于治疗风湿病,如类风湿性关节炎、骨关节炎和强直性脊柱炎。该药通过抑制前列腺素的合成起作用,其有效性与阿司匹林、吲哚美辛和其他 NSAID 相当,但具有独特的副作用特征。研究表明,氟比洛芬在减轻与这些疾病相关的症状的严重性方面具有潜力,突出了其在风湿病学研究和治疗方案中的重要性 (Brogden 等人,1979 年)。

镇痛和抗炎作用研究

研究表明,氟比洛芬作为一种镇痛和抗炎剂对各种疾病有效,包括术后疼痛、痛经和特定的类风湿病。它的疗效延伸到改善患者在疼痛和炎症管理中的结果,这说明了该药的多功能性和治疗潜力。对其药代动力学的研究揭示了其吸收动力学、分布和代谢,为理解诸如“氟比洛芬杂质 7”之类的杂质如何影响其有效性和安全性提供基础 (Finch,1986 年)。

作用机制

Target of Action

Flurbiprofen impurity 7, like Flurbiprofen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Flurbiprofen impurity 7 acts by reversibly inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .

Biochemical Pathways

The primary biochemical pathway affected by Flurbiprofen impurity 7 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

Flurbiprofen, the parent compound, is known to have aslow absorption rate with a mean peak time exceeding 9 hours . The elimination rate remains consistent between dose groups . A less-than-dose-proportional nonlinear pharmacokinetics relationship has been observed, likely due to the autoinduction of skin first-pass metabolism .

Result of Action

The primary result of Flurbiprofen impurity 7’s action is the reduction of inflammation and pain . By inhibiting the synthesis of prostaglandins, it can alleviate symptoms associated with conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Action Environment

The action of Flurbiprofen impurity 7 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is typically stored at +5°C ± 3°C, protected from light

安全和危害

Flurbiprofen impurity 7 is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

属性

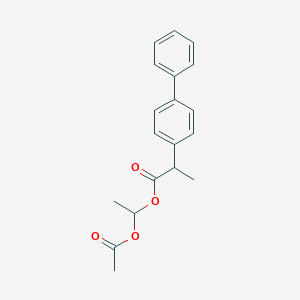

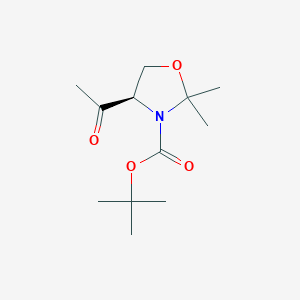

IUPAC Name |

1-acetyloxyethyl 2-(4-phenylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLDPSBDPAHNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)

![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)